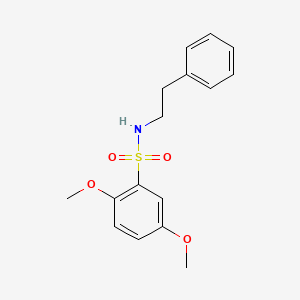

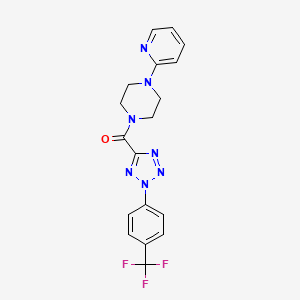

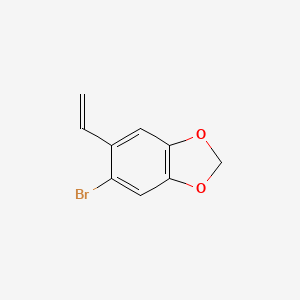

![molecular formula C25H20FN3 B2518796 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-51-2](/img/structure/B2518796.png)

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .

Synthesis Analysis

Quinoline can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of quinoline is characterized by a fused benzene and pyridine ring . For a similar compound, Ethanone, 1-(4-methylphenyl)-, the structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .Scientific Research Applications

Asymmetric Synthesis via π-Stacking Interaction

The π-stacking interaction, a crucial noncovalent force in organic chemistry, plays a significant role in stabilizing structures and transition states. Researchers have harnessed this interaction for asymmetric synthesis. Specifically, they’ve explored auxiliary-induced asymmetric synthesis, kinetic resolution, and the synthesis of helicenes and heterohelicenes . By leveraging π-stacking effects, chemoselectivity, regioselectivity, and stereoselectivity can be controlled in diverse organic reactions.

Stabilization of Biological Macromolecules

The π-stacking effect contributes to the stability of biological macromolecules. For instance, it helps maintain the helical structures of DNA and the tertiary structures of proteins. Additionally, it facilitates complexation between biomolecules and small organic compounds .

Host-Guest Systems

In host-guest systems, π-stacking interactions stabilize complexation. These interactions are essential for understanding molecular recognition, supramolecular chemistry, and drug binding .

Quinazoline Derivatives

While not directly related to the compound, quinazoline derivatives have drawn attention due to their significant biological activities. Researchers have synthesized and investigated the bioactivities of these derivatives, making them an interesting area of study .

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries, including cyclohexane-based arenecarbonyl, arylacetyl, and N-arylcarboxamide auxiliaries, have been explored in asymmetric synthesis. The π-stacking effect plays a role in controlling selectivities in these processes .

Multilayer 3D Chiral Molecules

Researchers have investigated multilayer 3D chiral molecules, where π-stacking interactions contribute to their stability and chirality. These molecules have potential applications in materials science and drug design .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3/c1-3-17-6-4-5-7-23(17)29-25-20-14-19(26)12-13-22(20)27-15-21(25)24(28-29)18-10-8-16(2)9-11-18/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOMQANIIOOOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

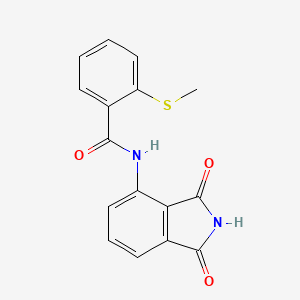

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)

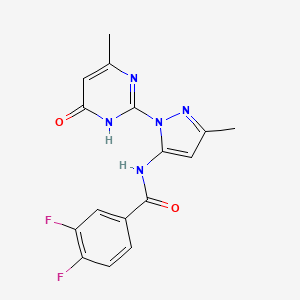

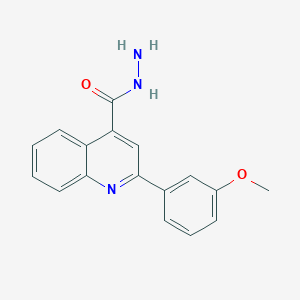

![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)

![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)

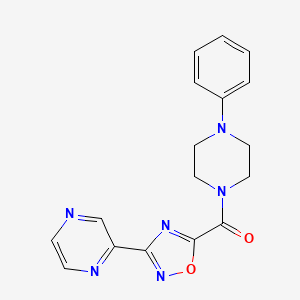

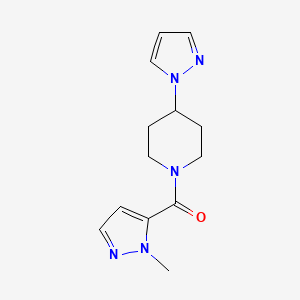

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

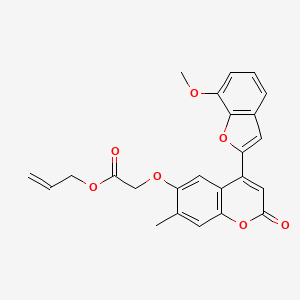

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)